(+)-Galanthamine (+)-Galanthamine Ent-Galantamine is the (+) enantiomer of Galanthamine and acts as a selective inhibitor of acetylcholinesterase(AChE).
Brand Name: Vulcanchem
CAS No.: 60384-53-4
VCID: VC21346077
InChI: InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m1/s1
SMILES: CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Molecular Formula: C17H21NO3
Molecular Weight: 287.35 g/mol

(+)-Galanthamine

CAS No.: 60384-53-4

Cat. No.: VC21346077

Molecular Formula: C17H21NO3

Molecular Weight: 287.35 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(+)-Galanthamine - 60384-53-4

CAS No. 60384-53-4
Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
IUPAC Name (1R,12R,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Standard InChI InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m1/s1
Standard InChI Key ASUTZQLVASHGKV-SUYBPPKGSA-N
Isomeric SMILES CN1CC[C@]23C=C[C@H](C[C@H]2OC4=C(C=CC(=C34)C1)OC)O
SMILES CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Canonical SMILES CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Appearance Off-White Solid
Melting Point 123-126°C

Chemical Structure and Properties

(+)-Galanthamine, with the chemical formula C₁₇H₂₁NO₃, is a tertiary alkaloid that exists as one of two possible enantiomers of galanthamine . This compound has a molar mass of 287.359 g·mol⁻¹ and a melting point of 126.5 °C (259.7 °F) . The structure features a tetracyclic framework with a furan ring, and the (+) designation indicates positive optical rotation, distinguishing it from the medicinally used (-)-galanthamine .

Structural Comparison with (-)-Galanthamine

The (+) and (-) enantiomers of galanthamine share identical chemical formulas and physical properties but differ in their three-dimensional spatial arrangement, which significantly impacts their biological activity . While most clinical applications utilize the (-) isomer, the (+) form remains important for comprehensive pharmacological understanding .

Natural Sources and History

Botanical Origins

Galanthamine was originally isolated from bulbs of the common snowdrop (Galanthus nivalis) and other plants in the Amaryllidaceae family . The natural extraction yields predominantly (-)-galanthamine, making the (+) enantiomer less common in natural settings .

Mechanism of Action

Acetylcholinesterase Inhibition

(+)-Galanthamine, like its (-) counterpart, functions as an acetylcholinesterase inhibitor, though with different potency . This inhibition mechanism involves:

  • Competitive and reversible binding to the active site of acetylcholinesterase

  • Occupation of both the choline-binding site and acyl-binding pocket

  • Prevention of acetylcholine breakdown in the synaptic cleft

The (+) enantiomer typically shows reduced potency in acetylcholinesterase inhibition compared to the (-) form, which explains its limited therapeutic application .

Nicotinic Receptor Modulation

Beyond acetylcholinesterase inhibition, galanthamine also functions as an allosteric modulator of nicotinic receptors, giving it a dual mechanism of action with clinical significance . This secondary mechanism includes:

  • Modulation of neuronal acetylcholine receptor subunit alpha-7

  • Allosteric effects on muscle nicotinic acetylcholine receptors

  • Potential upregulation of nicotinic acetylcholine receptors (nAChRs)

Enzyme Selectivity

Galanthamine demonstrates selective enzyme inhibition profiles:

EnzymeInhibition StrengthNotes
AcetylcholinesteraseStrongPrimary therapeutic target
ButyrylcholinesteraseWeakLimited activity
Nicotinic receptorsAllosteric modulationSecondary mechanism

Pharmacokinetics

Absorption

The absorption profile of galanthamine exhibits characteristics critical to its therapeutic application:

Distribution

The distribution properties of galanthamine include:

  • Relatively low plasma protein binding of approximately 18%

  • Linear dose-pharmacokinetic relationship over the 8-32 mg/day dose range

  • Mean plasma concentrations of 82–97 μg/L for the 24 mg/day dose

  • Mean plasma concentrations of 114–126 μg/L for the 32 mg/day dose

Elimination

Elimination characteristics include:

  • Terminal elimination half-life of approximately 7 hours

  • Peak acetylcholinesterase inhibition achieved about 1 hour post-administration

  • Approximately 20% of the dose excreted unchanged in urine within 24 hours

Metabolism

Hepatic Metabolism

Approximately 75% of galanthamine undergoes hepatic metabolism . The primary metabolic pathways involve:

  • CYP2D6 and CYP3A4 enzyme systems

  • Multiple metabolic routes producing various metabolites

  • Glucuronidation of the parent compound

  • Oxidation or demethylation at the nitrogen atom

  • Demethylation at oxygen atoms followed by conjugation

Metabolic Pathways

The complex metabolism of galanthamine involves several pathways:

  • Direct glucuronidation of the parent compound

  • Nitrogen atom modifications through oxidation or demethylation

  • Oxygen atom demethylation followed by glucuronidation or sulfate conjugation

  • Sequential oxidation, reduction, and further chemical modifications

Synthesis Methods

Chemical Synthesis Approaches

Multiple approaches for synthesizing galanthamine have been developed, with varying degrees of efficiency and yield :

  • Magnus synthesis: A seven-step process considered among the most efficient routes

  • Trost and Toste method: Utilizing an intramolecular Heck reaction for assembling the ABC-ring system

  • Nugent and Banwell approach: An eleven-step synthesis from commercially available materials

Key Synthetic Intermediates

Significant synthetic intermediates in galanthamine production include:

  • Narwedine: An immediate precursor that can be converted to either enantiomer of galanthamine

  • Racemic narwedine: Can undergo dynamic kinetic resolution processes to yield specific enantiomers

  • Tetracyclic lactol compounds: Important advanced intermediates in several synthetic routes

Innovative Synthesis Development

Recent developments in synthesis methodology include:

  • Mitsunobu reaction of iodinated isovanillin with 2-cyclohexen-1-ol derivatives

  • Intramolecular Heck reaction for efficient cyclization

  • Reductive amination conditions for converting advanced intermediates to narwedine

Therapeutic Applications

Approved Medical Uses

While the therapeutic applications primarily involve (-)-galanthamine, understanding the (+) enantiomer contributes to comprehensive pharmacological knowledge:

  • Symptomatic treatment of senile dementia of the Alzheimer's type

  • Potential applications in vascular dementia

  • Treatment of Alzheimer's disease with cerebrovascular disease

Experimental Applications

Experimental research has investigated galanthamine's potential in various conditions:

  • Mild cognitive impairment

  • Cognitive impairment in schizophrenia

  • Cognitive impairment in bipolar disorder

  • Autism spectrum disorders

Clinical Studies

Efficacy in Alzheimer's Disease

Clinical research has demonstrated galanthamine's effectiveness in Alzheimer's disease treatment:

  • A 21-week study of 978 patients with mild to moderate Alzheimer's disease showed sustained cognitive benefits measured by ADAS-cog scores

  • Significant improvements in CIBIC-plus scores indicated positive impact across cognition, behavior, and daily living activities

Drug Interactions

Pharmacokinetic Interactions

Significant drug interactions occur primarily through metabolic pathways:

  • CYP2D6 inhibitors: Paroxetine increases galanthamine bioavailability by 40%

  • CYP3A4 inhibitors: Ketoconazole and erythromycin increase bioavailability by 30% and 12%, respectively

  • These interactions can potentially enhance cholinergic effects and adverse reactions

Pharmacodynamic Considerations

Consideration must be given to agents that affect cholinergic neurotransmission:

  • Other acetylcholinesterase inhibitors may produce additive effects

  • Cholinergic agonists could potentially enhance both therapeutic and adverse effects

  • Agents with anticholinergic properties may counteract galanthamine's therapeutic benefits

Novel Formulations and Derivatives

Benzgalantamine Development

Recent pharmaceutical developments include ZUNVEYL (benzgalantamine), a delayed-release formulation:

  • Bioequivalent to galanthamine immediate-release tablets and extended-release capsules

  • Demonstrates linear pharmacokinetics equivalent to galanthamine

  • Shows bioequivalence without initial concentration peak

  • Maintains narrow confidence intervals (90% CI, 88.9-95.2) for consistent delivery

Comparative Bioavailability

Bioequivalence studies comparing different formulations show:

FormulationEquivalenceAdministration
5 mg ZUNVEYL delayed-releaseEquivalent to 4 mg galanthamine IR-
5 mg ZUNVEYL delayed-release (twice daily)Equivalent to 8 mg galanthamine ER (once daily)-

These formulation advances may offer benefits in terms of dosing convenience and side effect profiles .

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